molecular formula C14H14ClN3O2 B4432170 2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide

Cat. No.: B4432170
M. Wt: 291.73 g/mol
InChI Key: NYXUGPQQDSYVJQ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a pyrimidinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: This can be achieved by reacting 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with pyrimidinylamine: The phenoxy intermediate is then coupled with 4-methylpyrimidin-2-ylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chloro group on the phenoxy ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential pharmaceutical agent, possibly for its antimicrobial or anticancer properties.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-methylpyrimidin-4-yl)acetamide

Uniqueness

The unique combination of the chlorinated phenoxy group and the pyrimidinyl acetamide moiety might confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-methylpyrimidin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-7-11(3-4-12(9)15)20-8-13(19)18-14-16-6-5-10(2)17-14/h3-7H,8H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXUGPQQDSYVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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